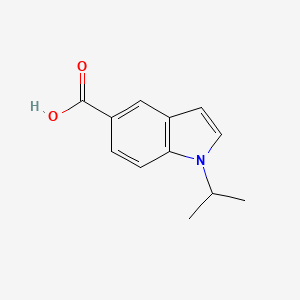

1-isopropyl-1H-indole-5-carboxylic acid

Overview

Description

1-isopropyl-1H-indole-5-carboxylic acid (also known as IPCA) is a synthetic compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach to synthesize indole derivatives involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The molecular formula of 1-isopropyl-1H-indole-5-carboxylic acid is C12H13NO2. The structure of indole derivatives is significant as they are found in proteins in the form of amino acids, such as tryptophan .Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis

The molecular weight of 1-isopropyl-1H-indole-5-carboxylic acid is 203.241. More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Organic Synthesis and Chemical Reactions

Mechanism of Carboxylation and Derivatization

Indoles, such as 1-isopropyl-1H-indole-5-carboxylic acid, are utilized in reactions like carboxylation under CO2 pressure, leading to indole-3-carboxylic acids with good yields. These reactions are crucial for synthesizing bioactive compounds and exploring reaction mechanisms involving electrophilic addition and deprotonation processes (Nemoto et al., 2016).

Catalytic Applications

The compound and its derivatives have been shown to participate in catalytic reactions, contributing to the development of new synthetic methodologies. For instance, palladium-catalyzed direct and decarboxylative arylations of carboxyindoles have been developed to afford fluorescent diarylindoles, demonstrating the utility of indole derivatives in creating materials with specific optical properties (Miyasaka et al., 2009).

Material Science and Surface Chemistry

Adsorption Studies

Investigations into the adsorption properties of bi-isonicotinic acid on rutile TiO2 surfaces provide insights into the dye-surface interactions crucial for photoelectrochemical applications. These studies help understand how indole derivatives can be used to optimize the efficiency of solar energy conversion systems (Patthey et al., 1999).

Development of Catalysts

Indole derivatives are instrumental in developing novel catalysts for oxygen reduction reactions. For example, carbon-supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex demonstrates the role of these compounds in creating efficient, non-precious metal catalysts for fuel cell applications (Yu et al., 2014).

Biochemistry and Molecular Biology

- Protein Conformation Regulation: Indole-5-carboxylic acid and related compounds have been studied for their ability to regulate protein conformation, such as in the flap of HIV protease. This research contributes to understanding how small molecules can influence protein structure and function, with implications for drug design and molecular biology (Tiefenbrunn et al., 2013).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 1-isopropyl-1H-indole-5-carboxylic acid is not available, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Future research may focus on developing new synthesis methods and exploring the biological activities of indole derivatives.

properties

IUPAC Name |

1-propan-2-ylindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(2)13-6-5-9-7-10(12(14)15)3-4-11(9)13/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDUXMIKSQFMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isopropyl-1H-indole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2979684.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2979689.png)

![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2979691.png)

![N-{5-[(4-{[(4-chlorophenyl)sulfonyl]amino}piperidin-1-yl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B2979692.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)

![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)

![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)

![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)